2-Undecenoic Acid

Description

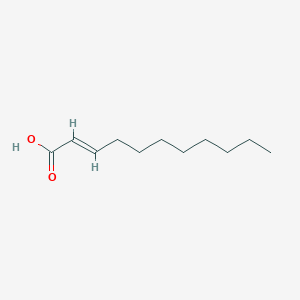

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a member of the unsaturated fatty acid family. Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid group, imparts distinct chemical reactivity and physical properties. This document provides a comprehensive overview of the core chemical and physical characteristics of 2-undecenoic acid, intended to serve as a technical resource for its application in research, organic synthesis, and the development of pharmaceuticals and other advanced materials. While often grouped with its isomer, 10-undecenoic acid (undecylenic acid), it is crucial to distinguish between the two, as the position of the double bond significantly influences their chemical behavior. This guide focuses on the properties attributed to the 2-isomer, while noting data that may pertain to other isomers where specific information is sparse.

Chemical and Physical Properties

The fundamental properties of 2-Undecenoic Acid are summarized below. These values are compiled from various chemical databases and literature sources. It is important to note that some reported values for "undecenoic acid" may not distinguish between isomers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2][3] |

| CAS Number | 4189-02-0 | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Melting Point | 10 - 12 °C | [1] |

| Density | 0.910 g/mL | [1] |

| Refractive Index | 1.460 | [1] |

| Water Solubility | 28.17 mg/L @ 25 °C (Estimated) | [4] |

Table 2: Spectroscopic and Other Identifiers

| Identifier Type | Value / Description | Source(s) |

| IUPAC Name | (E)-undec-2-enoic acid | [2] |

| PubChem CID | 519180 | [1] |

| InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | [2][5] |

| Canonical SMILES | CCCCCCCCC=CC(=O)O | [5] |

| ¹H-NMR | Spectra available, characteristic peaks for α,β-unsaturated system | [5] |

| ¹³C-NMR | Spectra available | |

| Mass Spectrometry | Spectra available, base peak and fragmentation patterns can be analyzed | [2] |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of 2-Undecenoic Acid are outlined below. These are generalized standard laboratory methods applicable to fatty acids.

Determination of Melting Point (Capillary Method)

-

Principle: This method determines the temperature at which the solid phase of a substance transitions to the liquid phase. For fatty acids that are liquid at room temperature, a sub-ambient temperature apparatus is required.

-

Methodology:

-

A small, anhydrous sample of 2-Undecenoic Acid is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

The sample is solidified by chilling the capillary tube, for instance, by placing it on a piece of ice.

-

The capillary tube is attached to a calibrated thermometer or placed in the heating block of a digital melting point apparatus equipped with a cooling system.

-

The temperature is lowered well below the expected melting point and then gradually increased at a controlled rate (e.g., 1-2 °C per minute).

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] This procedure should be repeated for accuracy.

-

Determination of Boiling Point (Micro-Boiling Point Method)

-

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro method is suitable for small sample quantities.

-

Methodology:

-

A small volume (e.g., 0.2-0.5 mL) of 2-Undecenoic Acid is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]

-

As the liquid is heated, air trapped in the capillary tube expands and exits as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor is now escaping.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid begins to enter the capillary tube.[8]

-

Determination of Solubility

-

Principle: This protocol determines the solubility of 2-Undecenoic Acid in various solvents, distinguishing between aqueous and organic media.

-

Methodology:

-

Qualitative Assessment: To three separate test tubes, add 2 mL of the sample. To the first, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of a nonpolar organic solvent like chloroform.[9]

-

Agitate each tube vigorously and observe. Immiscibility with water and miscibility with organic solvents will be observed.[9]

-

Quantitative Assessment (Shake-Flask Method for Water Solubility): An excess amount of 2-Undecenoic Acid is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove the undissolved acid.

-

The concentration of 2-Undecenoic Acid in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).

-

Spectroscopic Analysis

-

Principle: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure.

-

Methodology:

-

Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer. The resulting spectrum for an α,β-unsaturated carboxylic acid is expected to show a very broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1690-1710 cm⁻¹, a C=C stretching band around 1620-1640 cm⁻¹, and C-O stretching bands.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H-NMR: The spectrum will show characteristic signals for the vinyl protons adjacent to the carbonyl group (typically deshielded), the carboxylic acid proton (a broad singlet, often >10 ppm), and the aliphatic chain protons.[12][13]

-

¹³C-NMR: The spectrum will show signals for the carbonyl carbon (around 165-185 ppm), the olefinic carbons, and the carbons of the alkyl chain.[12][14]

-

-

Mass Spectrometry (MS): The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight and fragmentation patterns that can be used to confirm the structure. Common fragments for fatty acids include losses of water [M-H-H₂O]⁻ and carbon dioxide [M-H-CO₂]⁻ in negative ion mode.[3][15]

-

Visualizations

Logical Workflow for Synthesis

The synthesis of α,β-unsaturated acids like 2-Undecenoic Acid can be approached through various organic chemistry methodologies. A common generalized pathway involves the reaction of an aldehyde with a stabilized ylide or a similar carbanion equivalent.

Caption: Generalized workflow for the synthesis of (E)-2-Undecenoic Acid.

Experimental Workflow for Property Determination

A logical workflow is essential for the systematic characterization of a chemical compound like 2-Undecenoic Acid.

Caption: Systematic workflow for determining the properties of 2-Undecenoic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. more.juniata.edu [more.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. byjus.com [byjus.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. books.rsc.org [books.rsc.org]

The Green Route to a Versatile Building Block: An In-depth Technical Guide to the Natural Sourcing and Extraction of 2-Undecenoic Acid from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction of 2-undecenoic acid, a valuable bio-based chemical, from its primary natural source, castor oil. The document details the predominant industrial method of pyrolysis, outlining the underlying chemical mechanisms, experimental protocols, and key process parameters that influence yield and purity. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who are exploring sustainable and renewable chemical feedstocks.

Introduction: The Significance of 2-Undecenoic Acid

2-Undecenoic acid, also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid with a terminal double bond.[1] This bifunctional molecule serves as a critical starting material in the synthesis of a wide array of commercially important products, including Nylon-11, pharmaceuticals, and personal care products.[2] Its natural origin from castor oil, a non-edible crop, positions it as a key player in the growing bio-based economy.[2][3] The primary route to undecylenic acid is through the thermal cracking, or pyrolysis, of ricinoleic acid, the main constituent of castor oil.[1][4] This process also yields heptaldehyde, another valuable chemical intermediate.[1][5]

Natural Source: Castor Oil

Castor oil is a vegetable oil derived from the seeds of the Ricinus communis plant. It is unique among vegetable oils due to its high concentration of ricinoleic acid, which can constitute up to 90% of its fatty acid content.[4] This high ricinoleic acid content makes castor oil an ideal and direct feedstock for the production of undecylenic acid.[4]

Extraction via Pyrolysis: A Detailed Examination

The industrial production of undecylenic acid from castor oil is achieved through pyrolysis, a process of thermal decomposition in the absence of oxygen.[1] This can be performed on castor oil directly, or on its derivatives such as ricinoleic acid or the methyl ester of ricinoleic acid.[5] Pyrolysis of the methyl ester is often preferred as it can lead to a more stable reaction and avoids the formation of undesirable byproducts like acrolein that can arise from the glycerol backbone of the castor oil triglycerides.

Chemical Mechanism

The thermal cleavage of ricinoleic acid (or its ester) into undecylenic acid and heptaldehyde is proposed to occur primarily through a McLafferty-type rearrangement, a six-membered ring transition state.[4] A competing free-radical mechanism has also been suggested, particularly at higher temperatures.[4][6]

The diagram below illustrates the proposed McLafferty-type rearrangement mechanism for the pyrolysis of ricinoleic acid.

References

- 1. castoroil.in [castoroil.in]

- 2. CN101289383A - Process for preparing undecylenic acid by scission of castor oil - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

- 6. sciencemadness.org [sciencemadness.org]

2-Undecenoic Acid: A Bio-Based Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable and bio-degradable materials has propelled research into renewable monomers for polymer synthesis. Among these, 2-undecenoic acid, a derivative of castor oil, presents a promising platform for the development of novel polymers with diverse applications, including in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the use of 2-undecenoic acid as a bio-based monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers.

Properties of 2-Undecenoic Acid Monomer

2-Undecenoic acid is an unsaturated fatty acid with a double bond at the second carbon position.[1][2] This internal double bond, along with the terminal carboxylic acid group, provides two reactive sites for polymerization and chemical modification.[2] Key physical and chemical properties of 2-undecenoic acid are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol [2] |

| CAS Number | 4189-02-0[2] |

| Appearance | Colorless to light orange to yellow clear liquid[2] |

| Melting Point | 10 - 12 °C[2] |

| Density | 0.910 g/mL[2] |

| Refractive Index | 1.460[2] |

Polymerization of 2-Undecenoic Acid

The bifunctional nature of 2-undecenoic acid allows for its polymerization through various mechanisms, leading to polymers with tailored properties. While literature specifically detailing the homopolymerization of 2-undecenoic acid is limited, extensive research on its isomer, 10-undecenoic acid, provides valuable insights into potential synthetic routes.

Ziegler-Natta Catalysis

Ziegler-Natta catalysis is a prominent method for polymerizing α-olefins, and with modification, it can be applied to functionalized monomers like undecenoic acid. A critical consideration is the protection of the carboxylic acid group, which can poison the catalyst. This is typically achieved by converting the acid to an ester prior to polymerization. The resulting poly(undecenoic acid ester) can then be hydrolyzed to yield the final poly(undecenoic acid).[3] This method is advantageous for synthesizing high molecular weight polymers.[3]

Radical Polymerization

Radical polymerization is another viable route for monomers containing a double bond. While the internal double bond of 2-undecenoic acid may exhibit lower reactivity compared to terminal olefins, its incorporation into polymer chains via radical mechanisms is feasible, particularly in copolymerizations.

Polycondensation

The carboxylic acid group of 2-undecenoic acid allows it to act as a monomer in polycondensation reactions. For instance, it can be esterified with polyols to form novel polyol esters, which can then undergo polycondensation to create polyesters.[4] This approach offers a versatile platform for producing a wide range of polyester architectures.

Thiol-Ene Chemistry

The double bond in undecenoic acid is highly reactive in thiol-ene "click" reactions. This allows for the synthesis of telechelic diols which can be further reacted with isocyanates to produce multiblock poly(ester urethanes). This method provides excellent control over the polymer structure.

The following diagram illustrates a generalized workflow for the synthesis of polymers from undecenoic acid, highlighting the key preparatory and polymerization steps.

References

- 1. 2-Undecenoic Acid | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyesters derived from bio-based eugenol and 10-undecenoic acid: synthesis, characterization, and structure–property relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of Undecenoic Acid as a Bifunctional Linker Molecule: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecenoic acid, an eleven-carbon fatty acid, presents a versatile platform for molecular engineering in the fields of biotechnology and medicine. Its key feature lies in its bifunctional nature, possessing two reactive chemical moieties that enable it to act as a covalent bridge, or "linker," between different molecules or between a molecule and a surface. This guide focuses on the application of undecenoic acid as a bifunctional linker, with a primary emphasis on 10-undecenoic acid (undecylenic acid) due to the extensive availability of research and application data. The principles and protocols discussed herein, however, can often be adapted for other isomers, such as 2-undecenoic acid, with appropriate modifications to the reaction chemistry.

The bifunctionality of 10-undecenoic acid arises from its terminal carboxylic acid (-COOH) group and a terminal carbon-carbon double bond (C=C). The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as proteins and peptides, through well-established amide bond formation chemistries. Simultaneously, the terminal alkene is amenable to a variety of addition reactions, including thiol-ene "click" chemistry and hydrosilylation, allowing for attachment to surfaces like gold and silicon, or to other molecules. This dual reactivity makes undecenoic acid an invaluable tool in the development of biosensors, drug delivery systems, and other advanced biomaterials.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of undecenoic acid as a bifunctional linker.

Data Presentation: Quantitative Analysis of Undecenoic Acid Linker Applications

The following tables summarize key quantitative data from various studies employing undecenoic acid and its derivatives as bifunctional linkers. This data is intended to provide a comparative overview of reaction efficiencies and the performance of devices fabricated using this linker.

Table 1: Synthesis and Modification Yields of Undecenoic Acid-Based Bioconjugates

| Product | Starting Materials | Reaction Type | Yield (%) | Reference |

| 4-(trifluoromethoxy) benzaldehyde O-undec-10-enoyl oxime | Undecenoic acid, 4-(trifluoromethoxy) benzaldehyde oxime | Esterification | 85% | [1] |

| 2, 4, 6-trimethoxybenzaldehyde O-undec-10-enoyl oxime | Undecenoic acid, 2, 4, 6-trimethoxybenzaldehyde oxime | Esterification | 87% | [1] |

| 2, 3-dihydroxybenzaldehyde oxime ester | Undecenoic acid, 2, 3-dihydroxybenzaldehyde oxime | Esterification | 83% | [1] |

| 10-Undecenoic acid from 10-undecenal | 10-Undecenal, Ir(dFppy)3 catalyst, Oxygen | Photocatalytic Oxidation | 90% | [2] |

| Methyl (11-methyl valinyl-10 hydroxy) undecenoate | Epoxy methyl undecenoate, Valine methyl ester | Epoxy ring opening | Not Specified | [3] |

Table 2: Performance Metrics of Biosensors Utilizing Undecylenic Acid-Based Linkers

| Biosensor Type | Analyte | Linker | Sensitivity | Limit of Detection (LOD) | Reference |

| Piezoelectric Biosensor | Nonanal | GSGSGS (peptide linker, similar functionality) | 0.4676 Hz/ppm | 2 ± 1 ppm | [4] |

| Amperometric Glucose Biosensor | Glucose | Polyacrylic acid/GOx-CNT | 34 µA mM⁻¹ cm⁻² | 10 µM | [5] |

| Electrochemical DNA Sensor | DNA | Thiol-modified DNA anchor | Not Specified | Not Specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of undecenoic acid as a bifunctional linker.

Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the functionalization of a gold substrate with 11-mercaptoundecanoic acid (MUA), a thiol-containing derivative of undecylenic acid, to create a surface primed for biomolecule attachment.[4]

Materials:

-

Gold-coated substrate (e.g., glass slide, electrode)

-

11-Mercaptoundecanoic acid (MUA)

-

Absolute ethanol (reagent grade)

-

Deionized (DI) water

-

High-purity nitrogen gas

-

Beakers, petri dishes, and sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate by sonicating it in absolute ethanol for 15 minutes.[4]

-

Rinse the substrate with copious amounts of DI water.[4]

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.[4]

-

SAM Formation: Prepare a 1 mM solution of MUA in absolute ethanol.[4]

-

Immerse the cleaned and dried gold substrate in the MUA solution in a sealed container to prevent solvent evaporation.[4]

-

Incubate for 18-24 hours at room temperature.[4]

-

Rinsing and Drying: After incubation, remove the substrate from the MUA solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules, followed by a rinse with DI water.[4]

-

Dry the substrate again under a gentle stream of nitrogen gas. The functionalized substrate is now ready for biomolecule immobilization.

Protocol 2: Covalent Immobilization of Antibodies onto a Carboxyl-Terminated Surface

This protocol details the conjugation of antibodies to the carboxyl groups of the undecylenic acid-based SAM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]

Materials:

-

Undecylenic acid SAM-functionalized substrate (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

-

Antibody solution (10-100 µg/mL) in Phosphate Buffered Saline (PBS), pH 7.4

-

Blocking Buffer: 1 M Ethanolamine or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

-

Activation of Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.[4]

-

Immediately apply the EDC/NHS solution to the carboxyl-terminated surface of the substrate.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.[4]

-

Antibody Immobilization: Thoroughly rinse the substrate with DI water and then with PBS to remove excess EDC and NHS.[4]

-

Immediately apply the antibody solution to the activated surface.[4]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for amide bond formation.[4]

-

Blocking of Unreacted Sites: After antibody incubation, wash the substrate with PBST to remove unbound antibodies.[4]

-

Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to deactivate any remaining active NHS-ester groups and to block non-specific binding sites.[4]

-

Final Washing: Wash the substrate thoroughly with PBST and then with DI water. The antibody-functionalized surface is now ready for use.

Protocol 3: Synthesis of 2-Decenoyl Chloride for Acylation Reactions

This protocol describes the synthesis of an acyl chloride from a 2-alkenoic acid, which can then be used to modify amine-containing polymers like chitosan. This procedure, demonstrated for 2-decenoic acid, can be adapted for 2-undecenoic acid.[7]

Materials:

-

2-Decenoic acid (or 2-undecenoic acid)

-

Thionyl chloride

-

Sodium hydroxide (NaOH)

-

Three-neck round bottom flask

-

Condenser

-

Ice bath

Procedure:

-

Prepare a 1 M solution of NaOH in a covered beaker on ice.[7]

-

In a three-neck round bottom flask, add thionyl chloride (150 mmol).[7]

-

While gently shaking the flask, add 2-decenoic acid (100 mmol).[7]

-

Connect the flask to a condenser system, seal it, and allow the reaction to proceed for five hours.[7] The resulting 2-decenoyl chloride can be used for subsequent acylation reactions.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of undecenoic acid as a bifunctional linker.

Caption: Workflow for biomolecule immobilization using a bifunctional linker.

Caption: Nanoparticle drug delivery system fabrication workflow.

Caption: Simplified signaling pathway of undecylenic acid-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. benchchem.com [benchchem.com]

- 5. Cheap and Sustainable Biosensor Fabrication by Enzyme Immobilization in Commercial Polyacrylic Acid/Carbon Nanotube Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Antifungal Action of 2-Undecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It has been utilized as a topical antifungal agent for conditions such as athlete's foot and ringworm.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antifungal activity of 2-undecenoic acid, offering valuable insights for researchers and professionals involved in the development of novel antifungal therapeutics. We will delve into its effects on fungal cell structure and function, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Antifungal Mechanisms of Action

The antifungal efficacy of 2-undecenoic acid stems from a multi-pronged attack on fungal cells, primarily targeting cellular integrity and key virulence factors. The principal mechanisms include:

-

Disruption of the Fungal Cell Membrane: The lipophilic nature of 2-undecenoic acid allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[1] This disruption of the primary protective barrier of the fungal cell is a critical aspect of its fungicidal activity.

-

Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. 2-undecenoic acid has been shown to interfere with the ergosterol biosynthesis pathway, compromising membrane fluidity and integrity.

-

Inhibition of Morphogenesis: A key virulence factor for pathogenic fungi like Candida albicans is the ability to transition from a yeast-like form to a more invasive hyphal form. 2-undecenoic acid effectively inhibits this morphological switch.[2]

-

Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers resistance to antifungal agents and the host immune system. 2-undecenoic acid has demonstrated the ability to prevent the formation of these resilient structures.[2]

Quantitative Antifungal Activity

The in vitro antifungal activity of 2-undecenoic acid has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Species | Strain | MIC (µg/mL) | MIC (µM) |

| Candida albicans | ATCC 90028 | >128 | >695 |

| Candida glabrata | ATCC 90030 | >128 | >695 |

| Candida krusei | ATCC 6258 | >128 | >695 |

| Candida parapsilosis | ATCC 22019 | >128 | >695 |

| Candida tropicalis | ATCC 750 | >128 | >695 |

| Aspergillus fumigatus | ATCC 204305 | >128 | >695 |

| Aspergillus flavus | ATCC 204304 | >128 | >695 |

| Aspergillus niger | ATCC 16404 | >128 | >695 |

| Trichophyton mentagrophytes | ATCC 9533 | 16 | 86.8 |

| Trichophyton rubrum | ATCC 28188 | 8 | 43.4 |

Data sourced from a comparative study of acetylenic acids and undecylenic acid.[3]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the antifungal mechanism of 2-undecenoic acid.

Assessment of Fungal Cell Membrane Permeability

This protocol describes the use of fluorescent dyes, such as Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.

a) Propidium Iodide (PI) Uptake Assay

-

Fungal Culture Preparation: Grow the desired fungal species to the mid-logarithmic phase in an appropriate liquid medium.

-

Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Treatment with 2-Undecenoic Acid: Resuspend the fungal cells in the buffer to a defined concentration. Add varying concentrations of 2-undecenoic acid to the cell suspensions and incubate for a specified time. Include an untreated control.

-

Staining: Add Propidium Iodide to each sample at a final concentration of 2.5 µg/mL.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Analysis: Analyze the samples using flow cytometry or fluorescence microscopy. PI fluoresces red upon binding to DNA, and an increase in the red fluorescent signal indicates an increase in membrane permeability.

b) SYTOX Green Uptake Assay

-

Fungal Culture and Treatment: Follow steps 1-3 as described for the PI uptake assay.

-

Staining: Add SYTOX Green to each sample at a final concentration of 0.2-1 µM.

-

Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

-

Analysis: Measure the fluorescence intensity using a fluorometer or visualize the cells with a fluorescence microscope. SYTOX Green exhibits a significant increase in fluorescence upon binding to nucleic acids within compromised cells.

Quantification of Ergosterol Synthesis Inhibition

This protocol outlines a method for extracting and quantifying total cellular ergosterol.

-

Fungal Culture and Treatment: Grow the fungal culture in the presence of sub-lethal concentrations of 2-undecenoic acid for a defined period. Include an untreated control.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water. Determine the dry weight of a portion of the cells.

-

Saponification: To the remaining cell pellet, add a solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane. Vortex vigorously and allow the layers to separate.

-

Sample Preparation for Analysis: Carefully collect the upper n-heptane layer containing the ergosterol and evaporate it to dryness under a stream of nitrogen. Re-dissolve the dried extract in methanol.

-

Quantification:

-

Spectrophotometric Method: Scan the absorbance of the methanol extract from 240 nm to 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.

-

High-Performance Liquid Chromatography (HPLC) Method: For more precise quantification, inject the methanol extract into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Compare the peak area of the sample to a standard curve generated with pure ergosterol.

-

Evaluation of Fungal Biofilm Inhibition

This section describes two common methods for quantifying the effect of 2-undecenoic acid on biofilm formation.

a) Crystal Violet (CV) Staining Assay (Total Biomass Quantification)

-

Biofilm Formation: In a 96-well microtiter plate, add a standardized fungal cell suspension to each well containing growth medium with varying concentrations of 2-undecenoic acid. Include untreated control wells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent (planktonic) cells.

-

Fixation: Fix the biofilms by adding methanol to each well for 15 minutes.

-

Staining: Remove the methanol and add a 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates an inhibition of biofilm formation.

b) XTT Reduction Assay (Metabolic Activity Quantification)

-

Biofilm Formation and Washing: Follow steps 1-3 as described for the CV assay.

-

XTT Labeling: Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Add this solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. Metabolically active cells within the biofilm will reduce the XTT tetrazolium salt to a formazan product.

-

Quantification: Measure the absorbance of the formazan product at 492 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates a reduction in the metabolic activity of the biofilm.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of the antifungal mechanisms of 2-Undecenoic Acid.

Caption: Experimental workflow for assessing cell membrane permeability.

Caption: Experimental workflow for ergosterol synthesis inhibition assay.

Caption: Experimental workflow for biofilm inhibition assays.

Conclusion

2-Undecenoic acid employs a multifaceted mechanism to exert its antifungal effects, primarily by disrupting the fungal cell membrane, inhibiting ergosterol synthesis, and interfering with key virulence factors like morphogenesis and biofilm formation.[1][2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its potential and for drug development professionals to consider its application in novel antifungal therapies. The visualization of the underlying pathways and experimental workflows aims to enhance the understanding and facilitate the design of future studies in this critical area of medical mycology.

References

Preliminary Investigation into 2-Undecenoic Acid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, a monounsaturated fatty acid, has long been recognized for its potent antifungal properties. Emerging research, however, suggests its biological activities extend beyond fungal cell membrane disruption, implicating it in the modulation of complex signaling pathways in both mammalian and bacterial systems. This technical guide provides a preliminary investigation into two such pathways: a putative anti-inflammatory signaling cascade in mammalian cells mediated by the G protein-coupled receptor 84 (GPR84), and the inhibition of the LasI/LasR quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa. This document summarizes the current, albeit limited, quantitative data, details relevant experimental protocols for further investigation, and presents visual diagrams of the proposed signaling mechanisms to guide future research and drug development efforts.

Putative Anti-Inflammatory Signaling via GPR84

While direct evidence for the interaction of 2-undecenoic acid with mammalian receptors is still emerging, its saturated counterpart, undecanoic acid, has been identified as an agonist for G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain fatty acids (MCFAs) and is predominantly expressed in immune cells such as macrophages and neutrophils.[3] Its activation is linked to pro-inflammatory responses, including cytokine production and chemotaxis.[2][4][5] Given the structural similarity, it is hypothesized that 2-undecenoic acid may also act as a ligand for GPR84, potentially modulating inflammatory responses.

Quantitative Data for GPR84 Agonists

To date, no specific EC50 value for 2-undecenoic acid on GPR84 has been published. However, the potencies of other related MCFAs have been determined, providing a basis for estimating the potential activity of 2-undecenoic acid.

| Agonist | Receptor | Assay Type | EC50 (µM) | Reference |

| Decanoic acid (C10) | Human GPR84 | - | - | [1] |

| Undecanoic acid (C11) | Human GPR84 | - | - | [1] |

| 2-hydroxy lauric acid | Human GPR84 | [³⁵S]GTPγS binding | 9.9 | [2] |

| 3-hydroxy lauric acid | Human GPR84 | [³⁵S]GTPγS binding | 13 | [2] |

| 2-hydroxy capric acid | Human GPR84 | [³⁵S]GTPγS binding | 31 | [2] |

| 3-hydroxy capric acid | Human GPR84 | [³⁵S]GTPγS binding | 230 | [2] |

Experimental Protocols for Investigating GPR84 Activation

To validate the hypothesis that 2-undecenoic acid is a GPR84 agonist, the following experimental protocols can be employed.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. Activation of the Gi/o-coupled GPR84 by an agonist will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

Materials:

-

HEK293 cells stably expressing human GPR84

-

Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA)

-

Assay buffer (e.g., HEPES, NaCl, MgCl₂, saponin)

-

[³⁵S]GTPγS (radioligand)

-

GDP

-

2-Undecenoic acid (test compound)

-

Known GPR84 agonist (positive control, e.g., decanoic acid)

-

Scintillation counter and plates

Protocol:

-

Prepare cell membranes from HEK293-GPR84 cells.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of 2-undecenoic acid or control compounds.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data as specific binding versus log concentration of the ligand to determine the EC50 value.

GPR84 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR84

-

Forskolin (to stimulate cAMP production)

-

2-Undecenoic acid (test compound)

-

Known GPR84 agonist (positive control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of 2-undecenoic acid or control compounds for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the log concentration of the ligand to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualization of the Putative GPR84 Signaling Pathway

Caption: Putative GPR84 signaling cascade initiated by 2-Undecenoic Acid.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a pathogen of significant clinical concern, the LasI/LasR system is a key regulator of virulence factor production and biofilm formation.[6] Recent studies have identified 10-undecenoic acid as an inhibitor of this critical QS pathway.[7]

Quantitative Data for Quorum Sensing Inhibition

| Compound | Target System | Organism | Inhibition | Concentration | Reference |

| 10-Undecenoic acid | LasI/LasR | Pseudomonas aeruginosa | 10-54% | 15.625-250 µg/mL | - |

Note: A specific IC50 value for the inhibition of the LasR system by undecenoic acid is not yet available in the literature.

Experimental Protocol for Quantifying LasR Inhibition

The inhibitory effect of 2-undecenoic acid on the LasR QS system can be quantified using a reporter strain assay. This protocol utilizes a P. aeruginosa strain engineered to express a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter.

Materials:

-

P. aeruginosa LasR reporter strain (e.g., PAO1-lasB-gfp)

-

Luria-Bertani (LB) broth and agar

-

2-Undecenoic acid (test compound)

-

N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL; the native autoinducer for LasR)

-

Solvent for undecenoic acid (e.g., DMSO)

-

96-well microtiter plates

-

Plate reader for measuring fluorescence or β-galactosidase activity

Protocol:

-

Grow an overnight culture of the P. aeruginosa LasR reporter strain in LB broth.

-

Dilute the overnight culture to a starting OD₆₀₀ of ~0.02 in fresh LB broth.

-

In a 96-well plate, add the diluted bacterial culture, a fixed concentration of 3-oxo-C12-HSL to induce the reporter, and varying concentrations of 2-undecenoic acid. Include appropriate solvent controls.

-

Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

-

Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).

-

Normalize the reporter signal to the bacterial growth (e.g., Fluorescence/OD₆₀₀).

-

Calculate the percentage of inhibition relative to the control (3-oxo-C12-HSL without 2-undecenoic acid).

-

Plot the percentage of inhibition versus the log concentration of 2-undecenoic acid to determine the IC50 value.

Visualization of the LasI/LasR Quorum Sensing Pathway and Inhibition

Caption: Inhibition of the P. aeruginosa LasI/LasR quorum sensing system by 2-Undecenoic Acid.

Conclusion and Future Directions

The preliminary investigation into the signaling pathways of 2-undecenoic acid reveals intriguing possibilities for its application beyond its established antifungal use. The putative interaction with the GPR84 receptor suggests a potential role in modulating inflammatory processes in mammals, a hypothesis that warrants direct experimental validation. The confirmed inhibition of the Pseudomonas aeruginosa LasI/LasR quorum sensing system positions 2-undecenoic acid as a candidate for the development of anti-virulence therapies.

Future research should prioritize the definitive characterization of 2-undecenoic acid's activity at the GPR84 receptor, including the determination of its binding affinity and functional potency (EC50/IC50). Elucidating the downstream signaling consequences of this interaction in relevant immune cell types will be crucial. For its quorum sensing inhibitory properties, a more detailed mechanistic understanding of how it antagonizes the LasR receptor is needed, alongside the determination of a precise IC50 value. Further studies should also explore the efficacy of 2-undecenoic acid in more complex in vitro and in vivo models of infection and inflammation. This continued investigation will be instrumental in unlocking the full therapeutic potential of this versatile fatty acid.

References

- 1. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Harnessing Undecenoic Acid for Pheromone Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of Undecenoic Acid as a Versatile Precursor in the Synthesis of Insect Pheromones.

While the direct use of 2-undecenoic acid as a starting material for pheromone synthesis is not extensively documented in readily available literature, its isomer, 10-undecenoic acid, stands out as a highly versatile and economically viable precursor.[1][2] Derived from castor oil, the terminal bifunctionality of 10-undecenoic acid allows for a wide range of synthetic manipulations, making it an ideal starting point for the divergent synthesis of various long-chain olefinic insect pheromones.[1][2] This guide will focus on the synthetic strategies and experimental protocols for producing key insect pheromones from 10-undecenoic acid, providing a comprehensive resource for researchers in chemical ecology and pest management.

The following sections detail a divergent synthetic strategy for producing pheromones for several agricultural pests, including the cotton bollworm (Heliothis armigera) and various orchard pests like the peach tree borer and cherry tree borer (Synanthedon species).[1][2] The methodologies employed are stereoselective and utilize simple, practical reaction protocols.[1][2]

Synthetic Pathways Overview

A divergent approach starting from 10-undecenoic acid can yield multiple pheromones. The initial step involves the reduction of the carboxylic acid to an alcohol, which is then protected. The terminal double bond is subsequently converted to an aldehyde through hydroboration-oxidation. This key aldehyde intermediate serves as a branching point for the synthesis of various pheromones through Wittig reactions, Horner-Wadsworth-Emmons reactions, and other chain-elongation and functional group manipulation techniques.[1][2]

Caption: Divergent synthesis pathways from 10-undecenoic acid.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of key intermediates and final pheromone products, adapted from the work of Yadav et al.[1]

Synthesis of Aldehyde Intermediate (7)

The initial precursor, 10-undecenoic acid (5), is converted to the key aldehyde (7) in a three-step process.

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Protocol:

-

Reduction of 10-Undecenoic Acid (5): The acid is reduced using lithium aluminum hydride (LAH) in diethyl ether to yield 10-undecen-1-ol.

-

Protection of the Alcohol: The resulting alcohol is protected with a tetrahydropyranyl (THP) group to give compound 6 .

-

Hydroboration-Oxidation: Compound 6 undergoes hydroboration-oxidation to furnish the key aldehyde intermediate 7 .[1]

Synthesis of (11Z)-Hexadecenal (1)

Protocol:

-

Wittig Reaction: The aldehyde 7 is subjected to a Z-selective Wittig olefination with n-pentylidenetriphenylphosphorane.

-

Deprotection: The THP protecting group is removed from the resulting alkene.

-

Oxidation: The alcohol is oxidized with pyridinium chlorochromate (PCC) to yield the final pheromone, (11Z)-hexadecenal (1 ).[1]

Synthesis of (3Z,13Z)-Octadecadienyl Acetate (2)

Protocol:

-

Wittig-Horner Reaction: The aldehyde intermediate from the synthesis of pheromone 1 (before the final oxidation step) is reacted with a hindered phosphonoacetate 9 to produce the (2E)-C18 ester 10 .

-

Isomerization: The ester 10 undergoes base-catalyzed deconjugation using potassium hexamethyldisilazide to exclusively afford the (3Z)-ester 11 .

-

Reduction: The ester 11 is reduced with LAH to furnish the corresponding alcohol 12 .

-

Acetylation: The alcohol 12 is acetylated with acetic anhydride and pyridine to yield the final pheromone 2 .[1]

Synthesis of (3E,13Z)-Octadecadien-1-yl Acetate (3)

Protocol:

-

Doebner Condensation: The aldehyde intermediate from the synthesis of pheromone 1 is subjected to a modified Doebner condensation with malonic acid to give the (3E)-acid 13 in excellent yield.

-

Reduction: The acid 13 is reduced with LAH to the corresponding alcohol.

-

Acetylation: The resulting alcohol is acetylated to provide the pheromone 3 .[1]

Synthesis of (2E,13Z)-Octadeadien-1-yl Acetate (4)

Protocol:

-

Chemoselective Reduction: The (2E)-C18 ester 10 (an intermediate in the synthesis of pheromone 2 ) is chemoselectively reduced at the ester functionality using AlH3 to yield the alcohol 15 .

-

Acetylation: The alcohol 15 is then acetylated to afford the final pheromone 4 .[1]

Quantitative Data Summary

The yields and key analytical data for the synthesized pheromones and their precursors are summarized below.

| Compound No. | Compound Name | Starting Material(s) | Key Reagents | Yield (%) | Boiling Point (°C/mm Hg) |

| 8 | (11Z)-Hexadecen-1-ol | Aldehyde 7 , n-pentylidenetriphenylphosphorane | n-BuLi, HMPA, PCC | 70 | 100-102/0.1 |

| 12 | (3Z,13Z)-Octadecadien-1-ol | Ester 11 | LAH | 80 | 138-140/0.1 |

| 2 | (3Z,13Z)-Octadecadienyl acetate | Alcohol 12 | Acetic anhydride, pyridine | 81 | - |

| 13 | (3E,13Z)-Octadecadienoic acid | Aldehyde from pheromone 1 synthesis, Malonic acid | Pyridine, Piperidine | 78 | - |

| 14 | (3E,13Z)-Octadecadien-1-ol | Acid 13 | LAH | 78 | 140-144/0.1 |

| 3 | (3E,13Z)-Octadecadien-1-yl acetate | Alcohol 14 | Acetic anhydride, pyridine | 81 | - |

| 15 | (2E,13Z)-Octadecadien-1-ol | Ester 10 | AlH3 | 78 | 122-124/0.1 |

| 4 | (2E,13Z)-Octadecadien-1-yl acetate | Alcohol 15 | Acetic anhydride, pyridine | 81 | - |

Table adapted from Yadav, J. S., et al. (1997).[1]

Conclusion

10-Undecenoic acid serves as an excellent and cost-effective starting material for the divergent synthesis of several economically important insect pheromones.[1][2] The synthetic routes are efficient, stereoselective, and rely on well-established organic chemistry reactions, making them suitable for practical, large-scale production.[1][2] The methodologies outlined in this guide provide a solid foundation for researchers and professionals engaged in the development of sustainable pest management strategies. Further exploration into other derivatives of undecenoic acid could potentially unlock pathways to an even broader range of semiochemicals.

References

2-Undecenoic Acid: A Technical Guide to its Function as an Alpha,Beta-Unsaturated Carboxylic Acid in Antifungal and Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, a monounsaturated fatty acid, is a versatile molecule with well-documented efficacy as an antifungal agent and emerging potential as an anticancer therapeutic. Its activity is intrinsically linked to its chemical structure as an alpha,beta-unsaturated carboxylic acid. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antifungal and anticancer properties of 2-undecenoic acid. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and development applications.

Introduction

2-Undecenoic acid is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms (the alpha and beta positions) relative to the carboxylic acid group.[1] This alpha,beta-unsaturation is a key structural feature that confers its biological activity.[2] While its most established application is in topical antifungal treatments, recent research has unveiled its capacity to induce programmed cell death (apoptosis) in various cancer cell lines. This guide will explore the multifaceted functions of 2-undecenoic acid, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Antifungal Activity of 2-Undecenoic Acid

The primary therapeutic application of 2-undecenoic acid is in the treatment of superficial fungal infections, particularly those caused by dermatophytes and the yeast Candida albicans.[1][3] Its antifungal effects are multifaceted, primarily targeting the integrity and function of the fungal cell.

Mechanism of Action

The antifungal activity of 2-undecenoic acid is not attributed to a single mode of action but rather a combination of effects that compromise fungal viability:

-

Disruption of Fungal Cell Membrane: The lipophilic nature of 2-undecenoic acid allows it to intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[2] This disruption of the membrane's structural integrity is a primary fungicidal effect.

-

Inhibition of Morphogenesis: In Candida albicans, a key virulence factor is its ability to transition from a yeast to a hyphal form.[4] 2-Undecenoic acid has been shown to inhibit this morphological switch, thereby reducing the pathogenicity of the fungus.[5] This is achieved, in part, by the downregulation of genes essential for hyphal formation, such as HWP1.[3][6]

-

Interference with Fungal Biofilm Formation: Biofilms are structured communities of fungal cells that exhibit increased resistance to antifungal agents. 2-Undecenoic acid effectively inhibits the formation of C. albicans biofilms, with optimal concentrations being above 3 mM.[6]

-

Enzyme Inhibition: It is suggested that 2-undecenoic acid may inhibit key enzymes involved in fungal fatty acid synthesis, such as enoyl-coenzyme A reductase, which is crucial for maintaining the integrity of the cell membrane.[1] It may also interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Quantitative Antifungal Data

The antifungal potency of 2-undecenoic acid has been quantified against various fungal species using metrics such as the Minimum Inhibitory Concentration (MIC).

| Fungal Species | Strain | Method | Key Findings |

| Candida albicans | SC5314 | Broth Microdilution | Inhibits biofilm formation >3 mM; Abolishes yeast-to-hyphae transition >4 mM.[6][7] |

| Candida albicans | ATCC 90028 | Agar-based Assay | MIC50 <0.0125%; MIC90 <0.0125% (for 10^6 cells/mL).[7] |

| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | MIC: >168.9 µM.[7] |

| Trichophyton mentagrophytes | ATCC 28185 | Broth Microdilution | MIC: >168.9 µM.[7] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 2-undecenoic acid against a fungal isolate, such as Candida albicans.

Materials:

-

2-Undecenoic acid

-

RPMI 1640 medium, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[7]

-

-

Drug Dilution:

-

Prepare a stock solution of 2-undecenoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the 2-undecenoic acid stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve a range of final concentrations.[7]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted 2-undecenoic acid with the prepared fungal suspension.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubate the plate at 35°C for 24-48 hours.[7]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of 2-undecenoic acid that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.[7] This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.

-

Signaling Pathway: Antifungal Mechanism of 2-Undecenoic Acid

Caption: Antifungal mechanism of 2-Undecenoic Acid.

Anticancer Activity of 2-Undecenoic Acid

Recent studies have highlighted the pro-apoptotic effects of 2-undecenoic acid on various human cancer cell lines, suggesting its potential as a novel anticancer agent.

Mechanism of Action

The anticancer activity of 2-undecenoic acid is primarily mediated through the induction of apoptosis, a form of programmed cell death.

-

FATP2-Mediated Uptake: The entry of 2-undecenoic acid into cancer cells is facilitated by Fatty Acid Transport Protein 2 (FATP2).

-

Induction of Apoptosis: Once inside the cell, 2-undecenoic acid triggers a cascade of events leading to apoptosis. This process is characterized by:

-

Caspase-Dependent Pathway: The apoptotic cell death is dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[1]

-

Reduction in Mitochondrial Membrane Potential: 2-Undecenoic acid causes a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1] This is often associated with the release of pro-apoptotic factors from the mitochondria.

-

Involvement of Bcl-2 Family Proteins: While not fully elucidated for 2-undecenoic acid specifically, fatty acid-induced apoptosis typically involves the modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax are activated, while anti-apoptotic members like Bcl-2 are inhibited.

-

Quantitative Anticancer Data

The cytotoxic effects of 2-undecenoic acid on various cancer cell lines have been determined, with IC50 values providing a measure of its potency.

| Cell Line | Cell Type | IC50 (mM) |

| HeLa | Cervical Cancer | 0.9862 |

| A549 | Lung Cancer | 0.3751 |

| Jurkat | T-cell Leukemia | 0.5782 |

| U937 | Histiocytic Lymphoma | 0.2893 |

(Data sourced from MedchemExpress)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Undecenoic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 2-undecenoic acid for a specified duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the 2-undecenoic acid).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.

-

Signaling Pathway: 2-Undecenoic Acid-Induced Apoptosis in Cancer Cells

Caption: 2-Undecenoic Acid-induced apoptosis in cancer cells.

Conclusion

2-Undecenoic acid, as an alpha,beta-unsaturated carboxylic acid, demonstrates significant biological activity as both an antifungal and a pro-apoptotic agent. Its mechanisms of action, while distinct in fungal and mammalian cells, underscore the importance of its chemical structure in mediating its therapeutic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this versatile fatty acid. Future research should focus on elucidating the finer details of its signaling pathways and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and purification methods for high-purity 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of high-purity 2-Undecenoic acid, a valuable unsaturated fatty acid intermediate in the pharmaceutical and specialty chemical industries. The following protocols are designed to yield a product of high purity, suitable for demanding research and development applications.

Synthesis of 2-Undecenoic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde, in this case, nonanal, with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent. The reaction proceeds with subsequent decarboxylation to yield the desired 2-Undecenoic acid.[1][2][3][4]

Experimental Protocol: Knoevenagel-Doebner Synthesis

Materials:

-

Nonanal (C9H18O)

-

Malonic acid (CH2(COOH)2)

-

Pyridine (C5H5N), anhydrous

-

Piperidine (C5H11N)

-

Hydrochloric acid (HCl), 6M

-

Ethyl acetate (C4H8O2)

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.2 equivalents) and anhydrous pyridine.

-

Stir the mixture until the malonic acid is completely dissolved.

-

To this solution, add nonanal (1.0 equivalent) portion-wise.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture by slowly adding 6M hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[5]

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-Undecenoic acid.

Quantitative Data Summary: Synthesis

| Parameter | Value/Range | Reference |

| Reactant Ratio (Nonanal:Malonic Acid) | 1 : 1.2 | [5] |

| Catalyst | Piperidine | [4] |

| Solvent | Pyridine | [4] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | 2 - 4 hours | [5] |

| Typical Yield | 70 - 85% | General Knoevenagel-Doebner yields[6] |

Synthesis Workflow

Caption: Knoevenagel-Doebner synthesis of 2-Undecenoic Acid.

Purification of High-Purity 2-Undecenoic Acid

To achieve high purity, the crude 2-Undecenoic acid can be purified by vacuum distillation followed by recrystallization.

Purification Method 1: Vacuum Fractional Distillation

Vacuum distillation is effective for purifying heat-sensitive compounds like unsaturated fatty acids by lowering their boiling point, thus preventing thermal degradation.[7][8][9]

Experimental Protocol: Vacuum Fractional Distillation

Materials:

-

Crude 2-Undecenoic acid

-

Vacuum distillation apparatus (fractionating column, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle with stirrer

-

Cold trap

Procedure:

-

Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude 2-Undecenoic acid in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum to the system, ensuring it is stable before heating. A cold trap should be used to protect the vacuum pump.

-

Begin heating the distillation flask gently with continuous stirring.

-

Collect the fractions at the appropriate boiling point under the applied vacuum. The forerun, containing more volatile impurities, should be discarded.

-

The main fraction containing the purified 2-Undecenoic acid is collected.

-

Stop heating and allow the system to cool to room temperature before releasing the vacuum.

Quantitative Data Summary: Vacuum Distillation

| Parameter | Value/Range | Reference |

| Vacuum Pressure | 2 - 10 mbar | [8] |

| Distillation Temperature | 150 - 200 °C (preheating) | [8] |

| Expected Purity | > 95% | [10] |

| Typical Yield | 80 - 90% | Estimated |

Purification Method 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. A mixed-solvent system of ethanol and water can be effective for 2-Undecenoic acid.[1][2][11][12]

Experimental Protocol: Recrystallization from Ethanol/Water

Materials:

-

Distilled 2-Undecenoic acid

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the distilled 2-Undecenoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]

-

Heat the solution gently on a hot plate to ensure complete dissolution.

-

While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[1]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary: Recrystallization

| Parameter | Value/Range | Reference |

| Solvent System | Ethanol/Water | [1] |

| Expected Purity | > 99% | Estimated |

| Typical Yield | 85 - 95% | Estimated |

Purification and Analysis Workflow

Caption: Purification and analysis workflow for 2-Undecenoic Acid.

Purity Analysis

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Protocol

Instrumentation and Conditions:

-

Column: Ascentis Express C18, 10 cm x 2.1 mm, 2.7 µm particles.

-

Mobile Phase: A gradient of A (95:5 water:acetonitrile with 0.1% phosphoric acid) and B (5:95 water:acetonitrile with 0.1% phosphoric acid). A common starting condition is 40:60 A:B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 200 nm.

-

Injection Volume: 1 µL.

Sample Preparation: Dissolve a known amount of the purified 2-Undecenoic acid in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm PTFE filter before injection.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often recommended to improve peak shape and resolution.[13][14][15]

Derivatization (Methylation with BF3-Methanol):

-

To a dried sample of 2-Undecenoic acid, add 2 mL of 12-14% Boron Trifluoride in methanol.[13]

-

Seal the vial and heat at 60-80°C for 1 hour.[13]

-

Cool, then add 1 mL of water and 2 mL of hexane.

-

Vortex to extract the methyl ester into the hexane layer.

-

Analyze the hexane layer by GC-MS.[13]

Instrumentation and Conditions:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, and hold for 5 min.[13]

-

Injector Temperature: 250 °C.

-

MS Detector: Scan mode (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.[13]

By following these synthesis and purification protocols, researchers can obtain high-purity 2-Undecenoic acid suitable for a wide range of applications in drug development and scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]